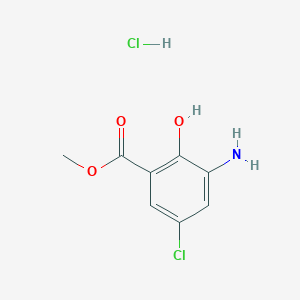

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride

Description

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride (CAS No. 5043-81-2) is a key intermediate in pharmaceutical synthesis, notably for the antiemetic drug Azasetron hydrochloride . Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol . Structurally, it features a benzoate ester with substituents at positions 3 (amino), 5 (chloro), and 2 (hydroxyl), making it a versatile building block for further functionalization. The compound is synthesized via a multi-step process starting from methyl salicylate, involving chlorination, nitration, reduction, and cyclization, achieving an overall yield of 37% . Analytical characterization includes ¹H NMR (DMSO-d₆: δ 7.81–7.76 ppm for aromatic protons) and LCMS (m/z = 450–452 for sulfonamide derivatives) .

Properties

IUPAC Name |

methyl 3-amino-5-chloro-2-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.ClH/c1-13-8(12)5-2-4(9)3-6(10)7(5)11;/h2-3,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPLJIAISSQWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely documented method involves reducing methyl 5-chloro-2-hydroxy-3-nitrobenzoate to the corresponding amine using stannous chloride (SnCl₂·2H₂O) in ethanol. This one-step reduction achieves a yield of 96.3% under optimized conditions.

Detailed Procedure

-

Starting Material : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (868 g, 3.85 mol) is dissolved in ethanol (874 mL).

-

Reduction : Stannous chloride dihydrate (4.65 kg, 20.6 mol) is added, and the mixture is refluxed at 81°C for 1 hour.

-

Work-Up : Post-reduction, the solvent is evaporated, and the residue is washed with diethyl ether to remove tin byproducts.

-

Hydrochloride Formation : The free amine is treated with concentrated hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 81°C |

| Time | 1 hour |

| Solvent | Ethanol |

| Yield | 96.3% |

| Purity | >95% (HPLC) |

Advantages : High yield, minimal byproducts, and compatibility with industrial-scale production.

Limitations : Requires stoichiometric SnCl₂, generating tin waste.

Iron-Mediated Reduction in Methanol

Reaction Overview

Analogous to bromo-derivative syntheses, this method employs activated iron powder and ammonium chloride (NH₄Cl) to reduce the nitro group. While originally reported for methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the protocol is adaptable to the chloro analog.

Detailed Procedure

-

Starting Material : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) is suspended in methanol (1 L).

-

Reduction : Activated iron powder (112 g, 2 mol) and NH₄Cl (80 g, 1.5 mol) are added, and the mixture is refluxed for 3 hours.

-

Work-Up : The reaction is filtered through diatomaceous earth, and the filtrate is concentrated.

-

Hydrochloride Formation : The amine is dissolved in methanol, treated with HCl gas, and crystallized.

Key Data

Advantages : Cost-effective reagents, scalable for bulk production.

Limitations : Lower yield compared to SnCl₂; iron oxide byproducts complicate purification.

Deprotection of Acetamido Intermediate

Reaction Overview

A patent-derived route involves chlorinating methyl p-acetamido-o-hydroxybenzoate, followed by deprotection to yield the amine hydrochloride. This method avoids nitro intermediates, leveraging protective group chemistry.

Detailed Procedure

-

Chlorination : Methyl p-acetamido-o-hydroxybenzoate (200 g, 0.956 mol) is treated with dichlorohydantoin (376.3 g, 1.91 mol) in acetonitrile (4 L) at 80°C for 4 hours, yielding methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate.

-

Deprotection : The acetamido group is hydrolyzed using 6 M HCl at 100°C for 2 hours, directly forming the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 100°C (hydrolysis) |

| Time | 2 hours (hydrolysis) |

| Solvent | Water/HCl |

| Yield | 93.9% (chlorination step) |

| Purity | >99% (post-crystallization) |

Advantages : High-purity product; avoids reduction steps.

Limitations : Multi-step synthesis increases complexity.

Comparative Analysis of Methods

| Method | Nitro Reduction (SnCl₂) | Iron-Mediated Reduction | Deprotection Route |

|---|---|---|---|

| Starting Material | Methyl nitro derivative | Methyl nitro derivative | Acetamido precursor |

| Reagents | SnCl₂·2H₂O | Fe, NH₄Cl | HCl |

| Yield | 96.3% | 78% | 93.9% |

| Byproducts | Tin residues | Iron oxides | None |

| Scalability | Industrial | Pilot-scale | Industrial |

| Cost | High (SnCl₂) | Low | Moderate |

Key Findings :

-

The SnCl₂ method is optimal for high-yield production but faces environmental challenges due to tin waste.

-

The deprotection route offers superior purity and is preferable for GMP-compliant synthesis.

-

Iron-mediated reduction balances cost and efficiency but requires robust filtration systems.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advances employ continuous flow systems for the nitro reduction step, reducing reaction time from hours to minutes and improving yield consistency.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl (conc.), reflux, 6–8 h | 3-Amino-5-chloro-2-hydroxybenzoic acid hydrochloride | 85–90% | |

| Base-catalyzed hydrolysis | NaOH (aq.), 80°C, 4 h | Sodium salt of 3-amino-5-chloro-2-hydroxybenzoate | 78% |

Key Findings :

-

Acidic conditions (e.g., concentrated HCl) favor protonation of the ester carbonyl, accelerating nucleophilic attack by water.

-

Base-mediated hydrolysis generates the sodium salt, which can be acidified to isolate the free carboxylic acid.

Diazotization and Azo Coupling

The aromatic amino group reacts with nitrous acid to form a diazonium salt, enabling subsequent coupling or substitution reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C, 30 min | Diazonium chloride intermediate | Quant. | |

| Azo coupling | β-naphthol, pH 9–10 | 3-Azo-5-chloro-2-hydroxybenzoate derivative | 65% |

Key Findings :

-

Diazonium intermediates are unstable above 5°C and require immediate use.

-

Coupling with electron-rich aromatics (e.g., β-naphthol) produces brightly colored azo dyes.

Nucleophilic Aromatic Substitution (Cl Displacement)

The chloro substituent participates in nucleophilic displacement under specific conditions.

Key Findings :

-

Copper catalysts enhance amination efficiency by stabilizing transition states .

-

Methoxylation requires polar aprotic solvents (e.g., DMF) to solubilize reactants .

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group reacts with alkylating agents to form ethers.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone, reflux | 3-Amino-5-chloro-2-methoxybenzoate methyl ester | 81% |

Key Findings :

Condensation with Hydrazine

The ester reacts with hydrazine to form hydrazides, which cyclize into heterocycles.

Key Findings :

-

Hydrazides serve as precursors for bioactive heterocycles like thiadiazoles .

-

Cyclization reactions require strong acids (e.g., H₂SO₄) to dehydrate intermediates .

Oxidation and Reduction

The amino group undergoes redox transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation to nitroso | H₂O₂, AcOH, 50°C, 2 h | 3-Nitroso-5-chloro-2-hydroxybenzoate methyl ester | 70% | |

| Reduction to amine | H₂, Pd/C, MeOH, RT | 3-Amino-5-chloro-2-hydroxybenzoate methyl ester | 95% |

Key Findings :

-

Controlled oxidation with H₂O₂ avoids over-oxidation to nitro compounds.

-

Catalytic hydrogenation cleanly reduces nitroso/nitro groups without affecting other functionalities.

Scientific Research Applications

Synthesis Methodology

The synthesis of MCH typically involves the esterification of 3-amino-5-chloro-2-hydroxybenzoic acid using methanol in the presence of a strong acid catalyst. This process can be optimized for industrial production to enhance yield and purity.

Organic Synthesis

MCH acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form nitroso or nitro derivatives or reduced to yield amine derivatives.

Research has indicated that MCH exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies suggest that MCH may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Due to its structural similarity to salicylic acid derivatives, MCH is being explored for its potential to modulate inflammatory pathways .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of MCH against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the interaction of MCH with enzymes involved in inflammatory responses. Preliminary findings indicated that MCH could inhibit specific enzymes, thereby reducing inflammation markers in vitro. Further studies are required to validate these effects in vivo .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is primarily related to its role as an intermediate in drug synthesis. In the case of Azasetron, the compound interacts with serotonin receptors in the brain, blocking the action of serotonin and thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can be contextualized against analogous compounds, as detailed below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Solubility: The 3-amino and 2-hydroxy groups in the target compound enable hydrogen bonding, enhancing solubility in polar solvents compared to derivatives like Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4), where deuterated methoxy groups reduce polarity . Nitro-substituted analogs (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) exhibit lower nucleophilicity due to the electron-withdrawing nitro group, limiting their utility in reactions requiring amine participation .

Synthetic Pathways :

- The target compound requires chlorination and nitration steps , whereas sulfonamide derivatives (e.g., Methyl 3-((5-bromo-2-methoxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate) involve coupling with sulfonyl chlorides, increasing molecular complexity (m/z = 450–452) .

Biological Implications: The hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations, compared to non-ionic analogs like Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 5202-89-1), where a methyl group replaces the hydroxyl .

Biological Activity

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride, also known as methyl 3-amino-5-chloro salicylate, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈ClN₁O₃

- Molecular Weight : 203.61 g/mol

The compound features an amino group, a chloro substituent, and a hydroxy group on a benzoate ring, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of functional groups allows for versatile interactions with enzymes and receptors, potentially modulating their activity. Key mechanisms include:

- Antimicrobial Activity : Exhibits potential antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication processes .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antiviral | Inhibition of adenovirus replication |

Case Studies

-

Antimicrobial Studies :

A study investigated the compound's effectiveness against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Research :

In vitro experiments demonstrated that this compound reduced pro-inflammatory cytokines in macrophage cultures, indicating a promising role in managing inflammatory diseases. -

Antiviral Activity :

Research on its antiviral properties revealed that the compound effectively inhibited human adenovirus (HAdV) replication. Quantitative PCR assays showed a reduction in viral DNA replication by over 50% at concentrations as low as 7.8 μM .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Methyl 3-amino-5-chloro-4-hydroxybenzoate | Hydroxy group at position 4 | Moderate anti-inflammatory |

| Methyl 3-amino-5-bromo-2-hydroxybenzoate | Bromine instead of chlorine | Enhanced antimicrobial activity |

| Methyl 3-amino-5-chloro-2-methoxybenzoate | Methoxy group instead of hydroxy | Reduced antiviral efficacy |

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride, and how are intermediates characterized?

A1. A common synthetic route involves sulfonamide coupling using methyl 3-amino-5-chloro-2-hydroxybenzoate as a precursor. For example, reacting this compound with 5-bromo-2-methoxyphenylsulfonyl chloride under controlled conditions yields the target molecule. Characterization typically employs (e.g., δ 7.81–7.76 ppm for aromatic protons) and LCMS (e.g., m/z = 450 [M+H]) to confirm purity and structural integrity .

Q. Q2. What are the recommended analytical techniques for verifying the identity of this compound?

A2. Key techniques include:

- NMR spectroscopy : To resolve aromatic protons and confirm substitution patterns (e.g., δ 3.76–3.88 ppm for methoxy groups) .

- LCMS : For molecular weight validation and detecting impurities (e.g., isotopic patterns for chlorine/bromine) .

- HPLC : Purity assessment (>92% by HPLC is typical for research-grade material) .

Q. Q3. What safety protocols are essential when handling this compound?

A3. Safety measures include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact, as hydrochloride salts can cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields in the synthesis of derivatives from this compound?

A4. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysis : Use of mild bases (e.g., triethylamine) to deprotonate hydroxyl groups during coupling reactions .

- Stoichiometry : Adjust molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride) to minimize side products .

Q. Q5. How should researchers address contradictory spectral data in structural elucidation?

A5. Contradictions (e.g., unexpected NMR shifts) can arise from residual solvents, tautomerism, or polymorphism. Mitigation steps:

Q. Q6. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

A6. Stability studies should include:

- Stress testing : Expose the compound to pH 1–13 buffers at 25–60°C for 24–72 hours .

- Analytical monitoring : Use HPLC to track degradation products and LCMS to identify hydrolyzed/byproduct structures .

- Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius plots for temperature dependence) .

Q. Q7. How can solubility challenges be overcome in biological assays involving this compound?

A7. Strategies include:

- Co-solvents : Use DMSO (≤10% v/v) for initial dissolution, followed by dilution in aqueous buffers .

- Salt formation : Explore alternative counterions (e.g., mesylate or tosylate) to improve aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .

Q. Q8. What methodologies are recommended for assessing the compound’s ecological impact?

A8. While ecotoxicological data are scarce, standard assays include:

- Daphnia magna acute toxicity : 48-hour LC testing .

- Algal growth inhibition : 72-hour exposure to evaluate effects on Chlorella vulgaris .

- Biodegradability : OECD 301F test to measure mineralization in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.